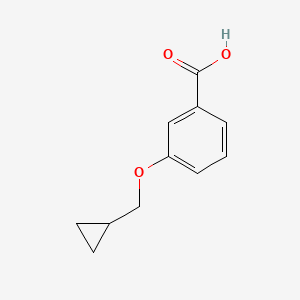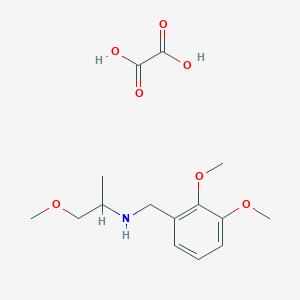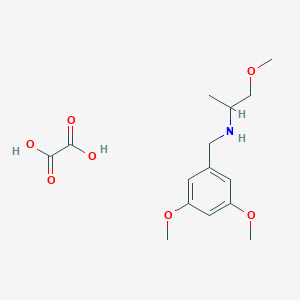
(4-Biphenylylmethyl)(tetrahydro-2-furanylmethyl)amine hydrochloride
Übersicht
Beschreibung
(4-Biphenylylmethyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is a chemical compound with the CAS Number: 1048640-41-0 . It has a molecular weight of 303.83 and its IUPAC name is [1,1’-biphenyl]-4-yl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H21NO.ClH/c1-2-5-16(6-3-1)17-10-8-15(9-11-17)13-19-14-18-7-4-12-20-18;/h1-3,5-6,8-11,18-19H,4,7,12-14H2;1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 303.83 .Wissenschaftliche Forschungsanwendungen
Acid-Catalyzed Synthesis and Reactions with Aromatic Aldehydes
The hydrochloride salt of a compound structurally related to (4-biphenylylmethyl)(tetrahydro-2-furanylmethyl)amine, specifically 2-(2-aminophenyl)quinazoline-4-amine, has been synthesized and reacted with aromatic aldehydes. This process, facilitated by either conventional heating or microwave irradiation, yields tetracyclic dihydroquinazolines. Such synthesis is significant in the field of organic chemistry, particularly in the development of novel organic compounds (Marinho & Proença, 2016).
Antimicrobial and Anticoccidial Activity
A study on compounds similar to (4-biphenylylmethyl)(tetrahydro-2-furanylmethyl)amine demonstrated their potential in antimicrobial and anticoccidial activities. These compounds, obtained through the Michael type addition of an amine, showed significant in vitro antimicrobial activity and were more effective as coccidiostats than the starting material. This finding highlights the potential of such compounds in veterinary medicine and infectious disease research (Georgiadis, 1976).
Orthometalation in Organic Synthesis
Research on the orthometalation of primary amines, including those similar to (4-biphenylylmethyl)(tetrahydro-2-furanylmethyl)amine, has shown promising applications in organic synthesis. The study demonstrates how primary benzylamines can be orthometalated, leading to the formation of complex organic compounds. This process is significant in the field of organometallic chemistry (Vicente et al., 1997).
Electrophilic Amination in Asymmetric Hydroboration
In another study, electrophilic amination of catecholboronate esters, formed in the asymmetric hydroboration of vinylarenes, was explored. This process involves compounds structurally related to (4-biphenylylmethyl)(tetrahydro-2-furanylmethyl)amine and has significant implications in organic synthesis, particularly in the development of asymmetric catalysts (Knight et al., 1997).
Chitosan Hydrogels in Drug Delivery
Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine, a compound related to (4-biphenylylmethyl)(tetrahydro-2-furanylmethyl)amine, have been explored for their swelling and drug delivery properties. These hydrogels demonstrate potential in controlled drug release, highlighting their application in pharmaceutical sciences (Karimi et al., 2018).
Alternative Methods in Organic Synthesis
Research on alternative methods for reducing aromatic nitro compounds to amines using catalyst systems showcases the relevance of compounds like (4-biphenylylmethyl)(tetrahydro-2-furanylmethyl)amine in organic synthesis. This study contributes to the development of more efficient synthetic methods in organic chemistry (Pehlivan et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(oxolan-2-yl)-N-[(4-phenylphenyl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-2-5-16(6-3-1)17-10-8-15(9-11-17)13-19-14-18-7-4-12-20-18;/h1-3,5-6,8-11,18-19H,4,7,12-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIJSXJEYKTWMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Chloro(difluoro)methoxy]-3-nitro-benzene](/img/structure/B3077377.png)

![2-{[(3,4,5-Trimethoxyphenyl)amino]methyl}phenol](/img/structure/B3077383.png)




![4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077415.png)
![(3aS,6aS)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3077424.png)

![2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride](/img/structure/B3077443.png)

![[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride](/img/structure/B3077456.png)
